碳酸钾-13C

描述

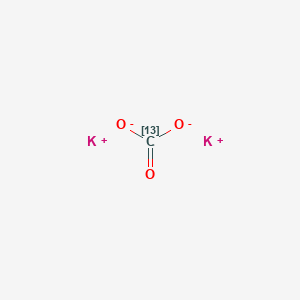

Potassium carbonate-13C is a useful research compound. Its molecular formula is CK2O3 and its molecular weight is 139.198 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium carbonate-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium carbonate-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium carbonate-13C including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生化研究

碳酸钾-13C: 是一种稳定的碳同位素变体,在检查生化效应方面至关重要。它用于通过与蛋白质、脂类和其他分子结合来研究生物分子的结构和功能。 这有助于研究人员探索它们在生物系统中的作用并了解疾病机制 .

化合物合成

研究人员在合成复杂的有机化合物时使用This compound。 它的同位素标记允许跟踪碳原子通过反应途径,从而提供对反应机制和新合成方法开发的见解 .

代谢途径分析

这种化合物在追踪代谢途径方面起着重要作用。 通过将13C掺入代谢物中,科学家可以跟踪碳在代谢网络中的流动,从而有助于发现新的代谢反应和途径 .

酶动力学

在酶动力学中,This compound有助于研究酶的催化机制。 反应速率的同位素效应可以揭示有关过渡态和酶-底物相互作用的详细信息 .

环境追踪

This compound: 可作为环境研究中的示踪剂,以了解碳循环过程。 它有助于跟踪生态系统中的二氧化碳封存和释放,为气候变化研究做出贡献 .

药物研究

在制药方面,This compound通过标记药物分子帮助药物开发。 这允许监测药物在体内的代谢和分布,优化药物设计和递送 .

材料科学

这种同位素变体在材料科学中用于研究碳基材料。 它可以帮助了解碳纳米管和石墨烯的性质,从而推动电子学和纳米技术的发展 .

核磁共振 (NMR) 光谱

最后,This compound在 NMR 光谱中非常有价值。 它增强了对碳-13 核的检测,提供了详细的分子结构信息,这对化学分析和质量控制至关重要 .

作用机制

Target of Action

Potassium carbonate-13C, also known as Carbonic-13C acid, dipotassium salt , is a stable isotope of potassium carbonate. It doesn’t have a specific biological target. Instead, it is used as a tracer in scientific research, particularly in the field of biochemistry and drug development .

Mode of Action

Potassium carbonate-13C interacts with its environment by being incorporated into various biochemical processes. As a stable isotope, it doesn’t alter the chemical properties of the original compound but provides a distinctive marker that can be detected and quantified . This allows researchers to track the compound’s movement and interaction within biological systems .

Biochemical Pathways

Potassium carbonate-13C can be incorporated into a wide range of biochemical pathways. For instance, it can be used in stable isotope resolved metabolomics (SIRM) studies to uncover dynamic biochemical landscapes . In such studies, 13C-labeled metabolites are profiled in various biological samples, revealing the enrichment of 13C-metabolites in amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

The pharmacokinetics of Potassium carbonate-13C, like other isotopes, is primarily determined by the compound into which it is incorporated. It has been noted that the incorporation of heavy isotopes like 13C into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . .

Result of Action

The primary result of Potassium carbonate-13C’s action is the generation of detectable 13C signals in biochemical pathways. These signals can be used to quantify metabolic fluxes, providing insights into the functional state of cellular metabolism . This can be particularly useful in the field of metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Action Environment

The action, efficacy, and stability of Potassium carbonate-13C can be influenced by various environmental factors. These may include the specific biological system in which it is used, the presence of other compounds, and the physical conditions such as temperature and pH. As a stable isotope, potassium carbonate-13c is generally resistant to environmental changes, making it a reliable tracer in a wide range of conditions .

安全和危害

未来方向

属性

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)